Regioisomeric Differentiation: 1,4-Dicarboxylate vs 1,6-Dicarboxylate Indazole Intermediates Governs Derivatization Vector in Kinase and IDO1 Inhibitor Synthesis
The target compound (1,4-dicarboxylate regioisomer, CAS 1337881-19-2) positions its methyl ester at C-4, whereas the more common regioisomer 1-tert-butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS 1126424-50-7) places it at C-6. This positional difference is pharmacologically consequential: SAR studies on 1H-indazole IDO1 inhibitors demonstrated that substituent groups at the 4-position and 6-position largely affect inhibitory activity, with the most active compound (2g) achieving an IC₅₀ of 5.3 μM [1]. The 1,6-dicarboxylate regioisomer has been employed as an intermediate for dual COX-1/COX-2 inhibitors, whereas the 1,4-dicarboxylate is positioned for distinct kinase inhibitor chemotypes including IRAK4 and CCR1 antagonists [2]. Both regioisomers share the identical molecular formula (C₁₄H₁₆N₂O₄, MW 276.29) and purity specification (95%), making the substitution pattern the sole discriminating feature for procurement decisions .
| Evidence Dimension | Position of methyl ester on indazole core and associated therapeutic program |
|---|---|
| Target Compound Data | Methyl ester at C-4; indazole-1,4-dicarboxylate scaffold; associated with IRAK4 and CCR1 inhibitor programs |
| Comparator Or Baseline | Methyl ester at C-6 (CAS 1126424-50-7); indazole-1,6-dicarboxylate scaffold; associated with dual COX-1/COX-2 inhibitor programs |
| Quantified Difference | Positional shift of ester substituent by ~2.4 Å (C-4 to C-6 distance on indazole ring) directs derivatization toward distinct target classes |
| Conditions | Comparison based on patent assignments and published SAR of indazole-based inhibitors |
Why This Matters
Selecting the wrong regioisomer commits the synthesis to a different vector of elaboration, potentially misdirecting the entire medicinal chemistry campaign toward an unintended target class.
- [1] Qian, S.; He, T.; Wang, W.; et al. Discovery and preliminary SAR of 1H-indazoles as IDO1 inhibitors. Substituent groups at both 4-position and 6-position largely affect inhibitory activity. Compound 2g IC50 = 5.3 μM. Bioorg. Med. Chem. Lett. 2016, 26, 5094–5098. View Source
- [2] VentiRx Pharmaceuticals / Array BioPharma. Intermediates for use in the preparation of indazole derivatives. EP2961744B1 (2017). Compounds useful for IRAK4 and TLR8 modulator programs. View Source
